molecular formula C18H29NaO3S B12781464 Sodium;4-(6-ethyldecyl)benzenesulfonate

Sodium;4-(6-ethyldecyl)benzenesulfonate

Cat. No.: B12781464
M. Wt: 348.5 g/mol
InChI Key: HLZPFMSGWIVXAK-UHFFFAOYSA-M
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Description

Molecular Architecture and Stereochemical Considerations

The molecular formula of sodium 4-(6-ethyldecyl)benzenesulfonate is C₁₈H₂₉NaO₃S , with an average molecular mass of 348.477 g/mol . The compound consists of a benzene ring sulfonated at the para position (C-4) and substituted with a 6-ethyldecyl alkyl chain. The alkyl chain itself is a branched decyl group (C₁₀H₂₁) featuring an ethyl branch at the sixth carbon atom, resulting in the IUPAC-defined term "6-ethyldecyl" .

The sulfonate group (-SO₃⁻) is planar due to resonance stabilization, with sulfur exhibiting a tetrahedral geometry bonded to three oxygen atoms and the benzene ring. The sodium counterion (Na⁺) stabilizes the sulfonate anion via electrostatic interactions, forming an ionic lattice in the solid state . Despite the branched alkyl chain’s potential for stereoisomerism, the absence of defined stereocenters in the molecule (as indicated by ChemSpider data ) precludes the existence of enantiomers or diastereomers. The alkyl chain’s branching introduces steric hindrance, which influences packing efficiency in crystalline phases and interfacial behavior in solution.

Systematic Nomenclature and IUPAC Conventions

Per IUPAC guidelines, the compound is named by prioritizing the sulfonate functional group as the parent structure. The benzene ring is numbered to assign the lowest possible locant to the sulfonate group (position 1), with the 6-ethyldecyl substituent at position 4. The full systematic name is sodium 4-(6-ethyldecyl)benzenesulfonate .

The alkyl substituent’s nomenclature follows the substitutive approach:

  • The longest continuous chain in the alkyl group is identified (decyl, C₁₀).
  • The ethyl branch is assigned the lowest possible locant (position 6).
  • The resulting structure is denoted as 6-ethyldecyl .

This contrasts with linear alkylbenzene sulfonates (LAS), where the alkyl chain is unbranched and named using straightforward positional descriptors (e.g., dodecyl for C₁₂) . The presence of branching in sodium 4-(6-ethyldecyl)benzenesulfonate necessitates precise locant specification to avoid ambiguity.

Comparative Analysis with Linear Alkylbenzene Sulfonate (LAS) Analogues

Sodium 4-(6-ethyldecyl)benzenesulfonate and LAS share a common sulfonated aromatic core but differ markedly in alkyl chain architecture. LAS analogues, such as sodium dodecylbenzenesulfonate (C₁₂-LAS), feature linear alkyl chains (C₁₀–C₁₄) attached to the benzene ring, typically at non-terminal positions . The table below highlights key structural and functional differences:

Property Sodium 4-(6-Ethyldecyl)benzenesulfonate Linear Alkylbenzene Sulfonate (LAS)
Alkyl Chain Structure Branched (6-ethyldecyl) Linear (C₁₀–C₁₄)
Molecular Formula C₁₈H₂₉NaO₃S C₁₈H₂₉NaO₃S (C₁₂-LAS variant)
Hydrophobicity Higher (due to branching) Lower
Biodegradability Reduced (branching hinders enzymatic cleavage) Higher (linear chains facilitate degradation)
Surfactant Efficiency Moderate foam stability, lower solubility High foam stability, superior solubility

The branched alkyl chain in sodium 4-(6-ethyldecyl)benzenesulfonate disrupts micelle formation compared to LAS, reducing its efficacy as a detergent but enhancing its utility in niche applications such as antistatic agents or dispersants for hydrophobic polymers . In contrast, LAS’s linear structure promotes optimal packing at air-water interfaces, making it ideal for household detergents .

Properties

Molecular Formula

C18H29NaO3S

Molecular Weight

348.5 g/mol

IUPAC Name

sodium;4-(6-ethyldecyl)benzenesulfonate

InChI

InChI=1S/C18H30O3S.Na/c1-3-5-9-16(4-2)10-7-6-8-11-17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1

InChI Key

HLZPFMSGWIVXAK-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)CCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(6-ethyldecyl)benzenesulfonate typically involves the sulfonation of 4-(6-ethyldecyl)benzene with sulfur trioxide or concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{C}6\text{H}{13} + \text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{H} ] [ \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of sodium 4-(6-ethyldecyl)benzenesulfonate involves continuous sulfonation processes using reactors designed for high efficiency and yield. The sulfonation is followed by neutralization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(6-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Sodium 4-(6-ethyldecyl)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in detergents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of sodium 4-(6-ethyldecyl)benzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .

Comparison with Similar Compounds

Research Findings and Performance Insights

  • Surfactant Efficiency : Branched alkyl chains (e.g., 6-ethyldecyl) in Sodium 4-(6-ethyldecyl)benzenesulfonate likely reduce surface tension more effectively than linear chains in SDBS but may exhibit lower biodegradability .
  • Catalytic Utility : Sodium benzenesulfonate derivatives, including SDBS, enhance reaction yields in Ni-catalyzed C–S coupling (94% yield in model reactions) . The branched analogue’s performance in catalysis remains unexplored but warrants investigation.
  • Environmental Impact : Linear alkylbenzenesulfonates (e.g., SDBS) are prioritized in green chemistry due to regulatory acceptance, whereas branched variants face scrutiny over persistence in ecosystems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-(6-ethyldecyl)benzenesulfonate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sulfonation of the alkylated benzene precursor, followed by neutralization with sodium hydroxide. Key parameters include:

  • Temperature : Controlled heating (80–120°C) to prevent side reactions like oxidation of the alkyl chain .
  • Inert atmosphere : Use nitrogen/argon to avoid carbonate contamination during neutralization (critical for purity) .
  • Purification : Dialysis or recrystallization to remove unreacted dodecylbenzene or sulfonating agents .
    • Data Table :
ParameterTypical RangeImpact on Yield
Sulfonation Time4–8 hrs>80% yield
Neutralization pH7.0–8.5Precipitates Na+ salt
Alkyl Chain Purity>95%Reduces byproducts

Q. How can researchers characterize the purity and structural integrity of Sodium 4-(6-ethyldecyl)benzenesulfonate?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm alkyl chain branching (e.g., 6-ethyldecyl) and sulfonate group position .
  • HPLC-MS : Quantify trace impurities (e.g., unreacted benzenesulfonic acid) .
  • Elemental Analysis : Verify Na content (theoretical ~7.2%) to confirm stoichiometry .

Q. What factors influence the solubility and colloidal stability of this compound in aqueous systems?

  • Methodology :

  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements; branched alkyl chains (e.g., 6-ethyldecyl) lower CMC compared to linear analogs .
  • pH Stability : Test solubility across pH 2–12; sulfonate groups ensure stability in alkaline conditions but may precipitate in acidic media .
  • Ionic Strength : Use conductivity assays to assess salt-induced aggregation (e.g., NaCl > 0.5 M disrupts micelles) .

Advanced Research Questions

Q. How does the branched alkyl chain (6-ethyldecyl) affect intercalation in layered double hydroxides (LDHs)?

  • Methodology :

  • XRD Analysis : Monitor interlayer spacing changes in LDHs; branched chains increase d-spacing by ~2–4 Å compared to linear surfactants .
  • Thermogravimetry (TGA) : Assess thermal stability of intercalated complexes; branched chains enhance decomposition resistance up to 300°C .
    • Contradiction Resolution : Conflicting reports on chain orientation (vertical vs. horizontal) can be resolved via molecular dynamics simulations .

Q. What advanced techniques resolve contradictions in environmental degradation studies of this surfactant?

  • Methodology :

  • Photocatalytic Degradation : Use TiO₂ nanoparticles under UV/visible light; track degradation via LC-MS to identify intermediates (e.g., short-chain sulfonates) .
  • Microbial Metabolism Assays : Employ soil microbial consortia; branched chains slow biodegradation by ~20% vs. linear chains .
    • Data Table :
Degradation MethodHalf-Life (hrs)Key Intermediate
TiO₂/UV3.54-ethylbenzenesulfonate
Microbial1206-ethyldecyl alcohol

Q. How do structural modifications (e.g., alkyl chain branching) alter biological membrane interactions?

  • Methodology :

  • Langmuir Trough Experiments : Measure monolayer pressure-area isotherms; branched chains reduce packing density by 15–30% .
  • Cytotoxicity Assays : Compare IC₅₀ values in cell lines (e.g., HEK293); branched chains show lower toxicity (IC₅₀ > 500 µM) due to reduced membrane disruption .

Methodological Notes

  • Contradiction Management : For conflicting solubility data, combine DSC (thermal phase behavior) and dynamic light scattering (aggregation state) .
  • Advanced Toolkits : Utilize computational modeling (e.g., COSMO-RS) to predict solvent interactions and optimize formulation .

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